Regioisomeric Substitution at C4 Dictates Biological Target Engagement: Pyrazolyl vs. Anilino vs. Hydrazino Derivatives
In a head-to-head SAR study of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors, the nature of the C4 substituent was the single most critical determinant of kinase potency. An optimized 4-anilino derivative (27b) achieved EGFR IC₅₀ = 91.7 nM and HER2 IC₅₀ = 1.2 µM, whereas earlier C4-unsubstituted or small-alkyl intermediates showed no measurable inhibition up to 10 µM [1]. While the target compound 182199-87-7 bears a 3,5-dimethylpyrazole at C4 rather than an aniline, this same position governs target engagement—the electron-rich pyrazole moiety is expected to confer a distinct hydrogen-bonding and steric profile compared to anilino analogs, with implications for kinase panel selectivity.
| Evidence Dimension | C4 substituent impact on kinase inhibition potency |
|---|---|
| Target Compound Data | 4-(3,5-dimethylpyrazol-1-yl) substitution (no direct kinase IC₅₀ data available; predicted altered selectivity vs. anilino series) |
| Comparator Or Baseline | 4-anilino derivative 27b: EGFR IC₅₀ = 91.7 nM, HER2 IC₅₀ = 1.2 µM; C4-unsubstituted analogs: >10 µM |
| Quantified Difference | Approximately >100-fold potency differential between optimized 4-substituted and unsubstituted analogs |
| Conditions | In vitro kinase inhibition assay; recombinant EGFR and HER2; ATP concentration at Km |
Why This Matters
The >100-fold potency spread driven by C4 substitution demonstrates that even structurally close thieno[2,3-d]pyrimidine analogs are non-interchangeable for kinase-targeted research—procurement must match the specific C4 substituent to the intended biological target.
- [1] Elmeligie S, Taher AT, Khalil NA, et al. Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors. European Journal of Medicinal Chemistry. 2018;155:316-329. doi:10.1016/j.ejmech.2018.06.009 View Source
